molecular formula C15H14Cl2N2O B2682386 2,6-dichloro-N-ethyl-N-(2-methylphenyl)pyridine-4-carboxamide CAS No. 1094564-16-5

2,6-dichloro-N-ethyl-N-(2-methylphenyl)pyridine-4-carboxamide

Cat. No.: B2682386
CAS No.: 1094564-16-5
M. Wt: 309.19
InChI Key: VIWIXQDYZMZHRD-UHFFFAOYSA-N
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Description

2,6-dichloro-N-ethyl-N-(2-methylphenyl)pyridine-4-carboxamide is an organic compound with a complex structure It is characterized by the presence of a pyridine ring substituted with chlorine atoms at the 2 and 6 positions, an ethyl group, and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-ethyl-N-(2-methylphenyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the chlorination of pyridine derivatives followed by amide formation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amide formation may involve reagents like ethylamine and 2-methylphenylamine under controlled temperatures and solvent conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amide formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-ethyl-N-(2-methylphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2,6-dichloro-N-ethyl-N-(2-methylphenyl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-ethyl-N-(2-methylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-N-ethyl-N-phenylpyridine-4-carboxamide
  • 2,6-dichloro-N-methyl-N-(2-methylphenyl)pyridine-4-carboxamide
  • 2,6-dichloro-N-ethyl-N-(4-methylphenyl)pyridine-4-carboxamide

Uniqueness

2,6-dichloro-N-ethyl-N-(2-methylphenyl)pyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group, in particular, may confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

2,6-dichloro-N-ethyl-N-(2-methylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-3-19(12-7-5-4-6-10(12)2)15(20)11-8-13(16)18-14(17)9-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWIXQDYZMZHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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